molecular formula C9H18ClNO B6175141 7-methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride CAS No. 2503206-04-8

7-methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride

Cat. No.: B6175141
CAS No.: 2503206-04-8
M. Wt: 191.7
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Description

7-methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride is a chemical compound with the molecular formula C9H17NO.ClH and a molecular weight of 191.7 g/mol . This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. The presence of both oxygen and nitrogen atoms in its structure makes it an interesting compound for various chemical and biological applications.

Preparation Methods

The synthesis of 7-methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction typically requires the use of a base such as sodium hydride (NaH) and is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then subjected to further reactions to form the desired spiro compound.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

7-methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically leads to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often result in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the spiro structure. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex spiro compounds. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.

    Biology: This compound has been investigated for its potential biological activity

    Medicine: Research has shown that derivatives of spiro compounds can act as enzyme inhibitors, receptor agonists, or antagonists. This makes them potential candidates for drug development.

    Industry: In the industrial sector, spiro compounds are used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 7-methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of nitrogen and oxygen atoms in its structure allows it to form hydrogen bonds and other interactions with proteins, enzymes, and receptors. These interactions can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

7-methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride can be compared with other similar spiro compounds, such as:

    8-oxa-2-azaspiro[4.5]decane: This compound lacks the methyl group at the 7-position, which may affect its chemical reactivity and biological activity.

    2-oxa-7-azaspiro[4.4]nonane: This compound has a different ring size and arrangement, leading to distinct chemical and biological properties.

    2,8-diazaspiro[4.5]decane:

The uniqueness of this compound lies in its specific spiro structure and the presence of both oxygen and nitrogen atoms, which contribute to its diverse chemical and biological properties.

Properties

CAS No.

2503206-04-8

Molecular Formula

C9H18ClNO

Molecular Weight

191.7

Purity

95

Origin of Product

United States

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